N-(6-Methoxypyridin-2-yl)pivalamide
Overview
Description
N-(6-Methoxypyridin-2-yl)pivalamide is a chemical compound with the molecular formula C11H16N2O2. It is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a pivalamide group at the 2-position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxypyridin-2-yl)pivalamide typically involves the reaction of 6-methoxypyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methoxypyridin-2-yl)pivalamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide are commonly used.
Major Products Formed
Oxidation: Formation of N-(6-hydroxypyridin-2-yl)pivalamide.
Reduction: Formation of N-(6-methoxypiperidin-2-yl)pivalamide.
Substitution: Formation of N-(6-halopyridin-2-yl)pivalamide or N-(6-alkoxypyridin-2-yl)pivalamide.
Scientific Research Applications
N-(6-Methoxypyridin-2-yl)pivalamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in drug discovery and development due to its bioactive properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(6-Methoxypyridin-2-yl)pivalamide involves its interaction with specific molecular targets. The methoxy group and the pivalamide moiety contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxypyridin-3-yl)pivalamide
- N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide
- N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide
Uniqueness
N-(6-Methoxypyridin-2-yl)pivalamide is unique due to the position of the methoxy group on the pyridine ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to different binding affinities and selectivities compared to similar compounds .
Properties
IUPAC Name |
N-(6-methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEDXSWGTZESPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590344 | |
Record name | N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851102-40-4 | |
Record name | N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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